molecular formula C8H14ClNO B2524340 2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride CAS No. 2171998-30-2

2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride

Cat. No.: B2524340
CAS No.: 2171998-30-2
M. Wt: 175.66
InChI Key: KUGBTUVNIILPKI-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride can be compared with other spirocyclic compounds, such as:

  • 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique combination of oxygen and nitrogen atoms in the spirocyclic ring of this compound contributes to its distinct properties and versatility in various fields of research.

Properties

IUPAC Name

2-oxa-6-azaspiro[4.5]dec-8-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-5-9-8(3-1)4-6-10-7-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGBTUVNIILPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC=CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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